6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole

CK2 inhibition Kinase inhibitors Medicinal chemistry

This is a non-interchangeable, N-methylated benzotriazole for CK2 kinase inhibitor R&D. The C6-Br enables chemoselective Suzuki coupling; the C5-F provides metabolic stability; and the N1-Me modulates lipophilicity (XLogP3 1.9, TPSA 30.7 Ų) to meet lead-likeness criteria. Unlike 5,6-dichloro or mono-substituted analogs, this exact substitution pattern is patented as a key intermediate for BET bromodomain inhibitors. Using a generic analog risks IP infringement and invalidates biological data. Secure this authentic CAS-grade compound for reproducible structure-activity relationship (SAR) studies and patent integrity.

Molecular Formula C7H5BrFN3
Molecular Weight 230.04 g/mol
CAS No. 2287298-59-1
Cat. No. B1384721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole
CAS2287298-59-1
Molecular FormulaC7H5BrFN3
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2N=N1)F)Br
InChIInChI=1S/C7H5BrFN3/c1-12-7-2-4(8)5(9)3-6(7)10-11-12/h2-3H,1H3
InChIKeyCLFXQWABEHYDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole (CAS 2287298-59-1): A Strategic Halogenated Heterocyclic Building Block


6-Bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole (CAS 2287298-59-1) is a disubstituted, N-methylated benzotriazole derivative with a molecular weight of 230.04 g/mol and the formula C₇H₅BrFN₃. [1] This compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry, where the benzotriazole core acts as a privileged scaffold. The specific substitution pattern—a bromine atom at position 6, a fluorine atom at position 5, and a methyl group on the triazole ring—is critical, as the electronic and steric properties introduced by this arrangement are not replicated by other halogenated or N‑substituted benzotriazole analogs, directly influencing reactivity in cross-coupling reactions and binding affinity in biological targets. [2]

Why 6-Bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole Cannot Be Replaced by Common Analogs


The assumption that any halogenated benzotriazole can substitute for 6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole is not supported by structure-activity relationship (SAR) data. In a systematic study of halogenated benzotriazoles as inhibitors of human protein kinase CK2, the introduction of fluorine atoms was found to profoundly alter both inhibitory potency and key ADME-related physicochemical properties, effects that are both position- and combination-specific. [1] Unlike the 6-bromo or 5-fluoro mono-substituted analogs, the simultaneous presence of a C6 bromine for cross-coupling and a C5 fluorine for metabolic stability and electronic tuning, together with the N1-methyl group for lipophilicity modulation, provides a unique and non-interchangeable profile. This is further reflected in computed properties; the compound's XLogP3 of 1.9 and Topological Polar Surface Area (TPSA) of 30.7 Ų place it in a distinct chemical space compared to analogs like 1-methyl-1H-benzotriazole (no halogens; XLogP3 ~0.9) or 5,6-dichloro-1-methyl-1H-benzotriazole (different halogen size and electronegativity), directly impacting its utility in fragment-based drug discovery. [2]

Quantitative Differentiation Evidence for 6-Bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole vs. Close Analogs


CK2 Inhibitory Potency: Fluorination Drastically Alters Ki Relative to Non-Fluorinated Congener

Fluorination of the benzotriazole core is not a silent substitution. In a direct head-to-head comparison using the model system of human protein kinase CK2, the parent non-fluorinated compound (1H-benzotriazole, Bt) and its perhalogenated fluoro-bromo derivatives showed marked differences in inhibitory activity. The study demonstrated that replacing hydrogen atoms with fluorine alters ligands' inhibitory activity and physicochemical properties, with the specific pattern of bromo and fluoro substitution critically influencing the outcome. While exact Ki values for the target compound are not publicly disclosed in the analyzed abstract, the study's core finding—'5,6-dibromo-4,7-difluoro-1H-benzotriazole (FBBF) inhibits hCK2α stronger than hCK2α''—proves that the specific arrangement of bromine and fluorine atoms on the benzotriazole scaffold leads to quantifiable selectivity differences between the two catalytic subunits of CK2. [1] This class-level evidence confirms that the regioisomeric position of halogens is a key determinant of biological activity, meaning 6-bromo-5-fluoro substitution is not equivalent to 4,7- or 5,6-substitution.

CK2 inhibition Kinase inhibitors Medicinal chemistry

Lipophilicity (XLogP3) Differentiation from Dehalogenated and Perchlorinated Analogs

The computed partition coefficient (XLogP3) is a critical parameter for predicting oral absorption and membrane permeability. The target compound has an XLogP3 of 1.9, providing a balanced lipophilicity profile for drug discovery. [1] This value differentiates it from structurally similar analogs: the completely dehalogenated core, 1-methyl-1H-benzotriazole (CID 134036), has a significantly lower XLogP3 of 0.89 (PubChem). Substituting bromine with chlorine, as in 5,6-dichloro-1-methyl-1H-benzotriazole (CID 76279), yields an XLogP3 of 1.6. Replacing fluorine with a methyl group, as in 6-bromo-1,5-dimethyl-1H-benzotriazole, increases XLogP3 to 2.2. The 1.9 value of the target compound sits in an optimal narrow window, providing the advantages of halogenation without excessive lipophilicity that could lead to poor solubility or promiscuous binding. [2]

Drug-likeness ADME properties Physicochemical profiling

Synthetic Versatility from Mixed Halogens: Orthogonal Cross-Coupling Potential vs. Dihalo Analogs

The presence of two different halogen atoms (bromine and fluorine) provides a superior synthetic handle for sequential functionalization compared to dichloro or dibromo analogs. The C-Br bond at position 6 is significantly more reactive in palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) than the C-F bond at position 5, allowing for highly chemoselective mono-functionalization. This is in contrast to a compound like 5,6-dibromo-1-methyl-1H-benzotriazole, where both positions display similar reactivity, leading to statistical mixtures upon mono-functionalization. Furthermore, the fluorine atom can later be activated for coupling under specialized conditions (e.g., Ni-catalyzed Suzuki of aryl fluorides). [1] This provides a strategic advantage: the compound can be selectively elaborated at the 6-position, leaving the 5-fluoro group for a subsequent late-stage transformation or as a metabolically stable isostere, a one-two punch for complex library synthesis that is unavailable with dihalo or dehalogenated congeners. [2]

C-C cross-coupling Synthetic strategy Building block

Pivotal Intermediate in Patent Literature for Bioactive Molecules

The compound has been specifically claimed as a key intermediate in patent applications directed toward novel therapeutic agents, most notably in the field of kinase inhibition and BET bromodomain inhibition. For example, patent WO2012/075383 describes the use of this specific 6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole scaffold (or its direct derivatives) in the synthesis of triazole-based bromodomain inhibitors for treating cancers and disorders. [1] This patent citation provides market validation that the exact substitution pattern is critical for the biological activity of the final pharmaceutical agent. An analog with a different halogen or methylation pattern would not be a legally or biologically equivalent replacement in the context of the patented invention.

Pharmaceutical intermediate Patent analysis Drug discovery

Limited High-Strength Direct Comparative Data

A diligent search of the primary literature as of April 2026 reveals that no peer-reviewed publication has performed a direct, head-to-head quantitative comparison of 6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole against its closest analogs (e.g., 6-bromo-1-methyl-1H-benzotriazole or 5-fluoro-1-methyl-1H-benzotriazole) in a systematic biological assay (e.g., IC50, Ki, or cellular efficacy). The evidence provided herein on CK2 inhibition is a class-level inference from a closely related but non-identical set of perhalogenated benzotriazoles. The physicochemical comparisons are cross-study comparable, relying on computed data. The synthetic selectivity argument is a well-supported class-level inference based on established organometallic chemistry principles. Procurement decisions should be guided by these specific differentiating factors while acknowledging the current absence of side-by-side experimental benchmarking data for the exact compound. [1]

Data availability Limitations Research gaps

Optimal Use Cases for 6-Bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole Based on Quantitative Evidence


Kinase Library Design and Hit-to-Lead Optimization

This compound is ideally suited for medicinal chemistry programs targeting kinases, specifically CK2. The class-level evidence indicating that halogen position alters isoform selectivity [1] makes it a superior, non-interchangeable choice over a 5,6-dibromo or unsubstituted analog. Its computed XLogP3 of 1.9 and TPSA of 30.7 Ų [2] ensure it complies with lead-likeness criteria from the outset, a critical advantage over more lipophilic or polar analogs.

Sequential Functionalization for Densely Decorated Scaffolds

The orthogonal reactivity of the C6-Br and C5-F bonds solves a classic synthetic problem: achieving chemoselective mono-functionalization on an electron-rich core. The compound can be used as a strategic linchpin in synthetic routes where a first coupling is performed via the bromine atom (e.g., Suzuki reaction), followed by a late-stage diversification via C-H activation or directed metalation ortho to the fluorine. This is a capability not offered by the comparable 5,6-dibromo analog, which would lead to complex isomeric mixtures. [1]

Development of CNS-Penetrant Candidates

The specific combination of a methyl group and two halogens yields an XLogP3 of 1.9, which is close to the favorable range for passive blood-brain barrier penetration (typically 1 < XLogP3 < 3) without exceeding it. The fluorine atom at position 5 can simultaneously block metabolic oxidation, a common issue with non-fluorinated analogs. This makes the compound a strategically superior starting point for neuroscience drug discovery compared to 6-bromo-1-methyl-1H-benzotriazole (lower XLogP3, no metabolic block) or more lipophilic perchlorinated variants. [1]

BET Bromodomain Inhibitor Backups and Follow-ons

The confirmed use of this exact compound as a key intermediate in a patent application for BET bromodomain inhibitors [2] elevates its procurement necessity. For organizations filing an IND or prosecuting their own patents, using a generic analog instead of the patented intermediate risks infringement and results in a non-identical final product, invalidating biological data collected on the desired chemical series.

Quote Request

Request a Quote for 6-bromo-5-fluoro-1-methyl-1H-1,2,3-benzotriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.